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molecular formula C11H13IO B8611362 1-(3-Iodo-phenyl)-2,2-dimethyl-propan-1-one

1-(3-Iodo-phenyl)-2,2-dimethyl-propan-1-one

Cat. No. B8611362
M. Wt: 288.12 g/mol
InChI Key: IRTDOONLNJDVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Combine 1-(3-iodo-phenyl)-2,2-dimethyl-propan-1-one (2.0 g, 8.3 mmol), benzophenone imine (1.7 mL, 1.2 equiv.), racemic BINAP (0.23 g, 4.5 mol %), NaOtBu (1.1 g, 1.4 equiv.), and THF (30 mL). De-gas thoroughly with nitrogen then add bis(dibenzylideneacetone) palladium (0.14 g, 3 mol %) and place under nitrogen. Heat the reaction at 50° C. overnight. The next morning add approximately 8 mL 5 N HCl (aq) and heat for an additional hour at 50° C. Let cool to room temperature then dilute with ethyl acetate and make basic with 1 N NaOH (aq). Wash organics with aqueous saturated sodium chloride. Dry over magnesium sulfate, filter and concentrate in vacuo. Purify by silica chromatography (Hex→9:1 Hex:EtOAc→4:1 Hex:EtOAc) to give a yellow residue (1.2 g, 82%). MS (ES), m/z 178 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0.23 g
Type
catalyst
Reaction Step Eight
Name
Quantity
30 mL
Type
solvent
Reaction Step Nine
Yield
82%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.C(=[NH:27])(C1C=CC=CC=1)C1C=CC=CC=1.CC([O-])(C)C.[Na+].Cl.[OH-].[Na+].[Cl-].[Na+]>C(OCC)(=O)C.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[NH2:27][C:2]1[CH:3]=[C:4]([C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C(C(C)(C)C)=O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0.23 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Nine
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
De-gas thoroughly with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction at 50° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Let cool to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica chromatography (Hex→9:1 Hex:EtOAc→4:1 Hex:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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